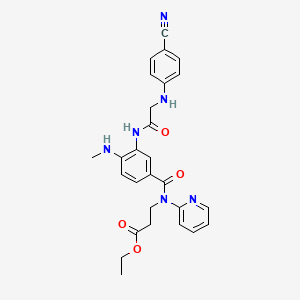

ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

Description

Ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a multifunctional small molecule featuring:

- Ethyl ester group: Enhances lipophilicity and may act as a prodrug moiety for hydrolytic activation .

- Methylamino group: Provides basicity and hydrogen-bond donor/acceptor capabilities.

- Pyridin-2-yl benzamido core: Likely contributes to π-π stacking interactions and target binding affinity, common in kinase inhibitors.

Properties

IUPAC Name |

ethyl 3-[[3-[[2-(4-cyanoanilino)acetyl]amino]-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O4/c1-3-37-26(35)13-15-33(24-6-4-5-14-30-24)27(36)20-9-12-22(29-2)23(16-20)32-25(34)18-31-21-10-7-19(17-28)8-11-21/h4-12,14,16,29,31H,3,13,15,18H2,1-2H3,(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRISVJGBBRNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)NC(=O)CNC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948551-71-1 | |

| Record name | Ethyl 3-(3-(2-((4-cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DTT3ZVD3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Intermediate Amide: The initial step involves the reaction of 4-cyanophenylamine with acetic anhydride to form 4-cyanophenylacetamide.

Coupling Reaction: The intermediate is then coupled with 2-aminopyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the pyridinyl amide.

Amidation: The resulting compound undergoes further amidation with 3-(methylamino)-4-nitrobenzoic acid to form the desired benzamido intermediate.

Reduction and Esterification: The nitro group is reduced to an amine, followed by esterification with ethyl bromoacetate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of the nitrile group to an amine.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with specific biological targets makes it a candidate for developing treatments for various diseases, including:

- Cancer : The compound's structure suggests potential activity against cancer cell lines, particularly due to the presence of the cyanophenyl group which has shown promise in inhibiting tumor growth .

- Neurological Disorders : Given its amide and amino functionalities, it may exhibit neuroprotective properties, making it suitable for research into treatments for neurodegenerative diseases such as Alzheimer's .

Enzyme Inhibition Studies

Research has demonstrated that compounds similar to this compound can act as inhibitors for various enzymes. For instance, studies have highlighted the importance of structural modifications in enhancing inhibitory potency against butyrylcholinesterase (BChE), an enzyme linked to Alzheimer’s pathology .

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. Testing against various bacterial strains has shown that modifications can lead to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of similar compounds demonstrated that modifications to the benzamide structure can significantly enhance cytotoxic effects on cancer cell lines. In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of compounds structurally related to this compound. Results showed promising effects in reducing neuronal apoptosis in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Ethyl 3-(3-Amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS 212322-56-0)

| Property | Target Compound | Analog (CAS 212322-56-0) |

|---|---|---|

| Molecular Weight | Higher (exact value not provided; estimated ~470–500 g/mol) | 333.303 g/mol |

| Substituents | Contains additional 4-cyanophenylamino acetamido group | Lacks 4-cyanophenylamino acetamido moiety |

| Functionality | Enhanced hydrogen-bonding capacity and electron-withdrawing effects | Simpler structure with fewer interaction sites |

| Potential Bioactivity | Likely improved target specificity due to extended substituents | May exhibit reduced binding affinity for complex targets |

Key Insight: The 4-cyanophenylamino acetamido group in the target compound could improve binding to hydrophobic pockets or enzymes requiring electron-deficient aromatic interactions.

Comparison with N-[3-(2-Cyanoethylamino)phenyl]acetamide (BP 2778019433-94-4)

| Property | Target Compound | Analog (BP 2778019433-94-4) |

|---|---|---|

| Core Structure | Benzamido-pyridinyl scaffold with ethyl ester | Simple acetamide with cyanoethylamino group |

| Complexity | Highly branched with multiple amide linkages | Linear structure with minimal branching |

| Lipophilicity | Higher (due to ethyl ester and aromatic pyridine) | Moderate (cyano group increases polarity) |

| Metabolic Stability | Ethyl ester may undergo hydrolysis in vivo | Cyano group could resist metabolic degradation |

Comparison with Diethylamino-Benzamide Derivatives (e.g., Compound 19b in )

| Property | Target Compound | Diethylamino-Benzamide (19b) |

|---|---|---|

| Amino Substituents | Methylamino group | Diethylamino group |

| Aromatic Systems | Pyridine and cyanophenyl groups | Tetrahydroacridin-yl moiety |

| Electron Effects | Cyanophenyl provides electron-withdrawing effects | Diethylamino group is electron-donating |

| Potential Targets | Kinases or receptors requiring π-stacking | Cholinesterases (common for acridin derivatives) |

Key Insight: The diethylamino group in 19b increases lipophilicity, while the target compound’s methylamino group balances hydrophilicity and steric bulk.

Comparison with Ethyl 2-(2-Cyano-2-Ethoxycarbonylethenyl)amino-3-Dimethylaminopropenamide ()

| Property | Target Compound | Ethyl 2-(2-Cyano...)propanoate |

|---|---|---|

| Cyano Group Placement | On phenyl ring (4-cyanophenylamino) | On ethenyl chain |

| Amino Groups | Methylamino and pyridinyl amino | Dimethylamino |

| Reactivity | Stable cyanophenyl group | Reactive ethenyl cyano group |

| Synthetic Complexity | Multi-step amide couplings likely required | Two-step synthesis from preformed ester |

Key Insight: The target compound’s cyanophenyl group offers greater stability compared to the ethenyl cyano group in the analog, which may undergo unwanted Michael additions.

Biological Activity

Ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, with the CAS number 948551-71-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular structure, synthesis, and biological implications, drawing from diverse research sources.

Molecular Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C27H28N6O4

- Molecular Weight : 500.56 g/mol

- Melting Point : 111 - 112°C

- Appearance : White solid

- Purity : >96% .

The structure contains multiple functional groups, including a pyridine ring, which is often associated with biological activity in pharmaceuticals.

Synthesis

The synthesis of this compound involves several steps, typically utilizing acetic acid as a solvent under controlled temperatures. The yield and purity of the synthesized compound are crucial for its subsequent biological evaluation .

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines by modulating pathways such as the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a critical role in cell proliferation and survival .

In vitro studies on related compounds suggest that they can induce apoptosis in cancer cells, potentially through the inhibition of specific kinases involved in cell signaling .

The proposed mechanism of action for this compound includes:

- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit RET kinase activity, which is crucial for tumor growth and survival.

- Induction of Apoptosis : By affecting signaling pathways that regulate cell death, these compounds can promote apoptosis in malignant cells .

- Cell Cycle Arrest : Some studies indicate that these compounds may cause cell cycle arrest at specific phases, further inhibiting tumor growth.

Case Study 1: Inhibition of Tumor Growth

A study involving a related compound demonstrated that it significantly reduced tumor size in xenograft models when administered at specific doses. The combination therapy with other agents showed enhanced efficacy compared to monotherapy .

Case Study 2: Cellular Mechanisms

Research focusing on the cellular mechanisms revealed that compounds similar to this compound could downregulate key proteins involved in tumorigenesis, such as CD44 and PD-L1. This suggests potential applications in immunotherapy by enhancing immune response against tumors .

Q & A

What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Level: Basic

Answer:

The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:

Substitution : Reacting nitrobenzene derivatives with pyridinemethanol under alkaline conditions to introduce alkoxy groups .

Reduction : Using iron powder in acidic conditions to convert nitro groups to amines, ensuring controlled protonation to avoid side reactions .

Condensation : Employing condensing agents (e.g., EDC/HOBt) to link intermediates like cyanoacetic acid to the amine-functionalized backbone .

Key factors affecting yield include:

- pH control during reduction to prevent over-acidification.

- Temperature : Mild conditions (25–50°C) improve selectivity in condensation steps .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Level: Basic

Answer:

Core methods include:

- NMR (¹H/¹³C): Assign peaks for aromatic protons (δ 6.8–8.5 ppm) and methylamino groups (δ 2.5–3.0 ppm) .

- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) using C18 columns with acetonitrile/water gradients .

- IR Spectroscopy : Identify amide I/II bands (1650–1550 cm⁻¹) and cyano stretches (2200–2250 cm⁻¹) .

How can computational methods optimize the synthesis of this compound?

Level: Advanced

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path simulations predict optimal conditions:

- Transition State Analysis : Identifies energy barriers for condensation steps, guiding catalyst selection (e.g., DMAP vs. pyridine) .

- Solvent Screening : COSMO-RS models evaluate solvent polarity effects on intermediate solubility, favoring DMF over THF for higher yields .

- Machine Learning : Trains on historical reaction data to recommend temperature/pH combinations that minimize byproducts .

What strategies resolve contradictions in bioactivity data across different assays?

Level: Advanced

Answer:

Conflicting results (e.g., antioxidant vs. cytotoxicity) require:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to differentiate therapeutic vs. toxic ranges .

- Assay Validation : Compare DPPH radical scavenging (for antioxidants) with MTT assays (for cytotoxicity) under standardized O₂ levels .

- Structural Dynamics : MD simulations assess conformational stability in biological media; unstable conformers may explain erratic activity .

How do structural modifications (e.g., pyridinyl vs. benzothiazole) alter biological activity?

Level: Advanced

Answer:

Substituent effects are probed via:

- SAR Studies : Replace pyridin-2-yl with bulkier groups (e.g., benzothiazole) to test steric effects on target binding .

- LogP Adjustments : Introducing trifluoromethyl groups increases lipophilicity (measured via shake-flask method), enhancing blood-brain barrier penetration .

- Enzyme Assays : Compare inhibition of COX-2 (anti-inflammatory) or HDACs (anticancer) to map pharmacophore requirements .

What protocols ensure stability during long-term storage of this compound?

Level: Basic

Answer:

Stability is maintained by:

- Temperature Control : Store at –20°C in amber vials to prevent photodegradation of the cyanophenyl group .

- Hygroscopicity Mitigation : Use desiccants (silica gel) to avoid hydrolysis of the ester moiety .

- Periodic Purity Checks : Monitor via HPLC every 6 months; degradation peaks >2% warrant repurification .

How can researchers troubleshoot low yields in the final condensation step?

Level: Advanced

Answer:

Common fixes include:

- Activation Monitoring : Confirm condensing agent activity via FTIR (e.g., EDC’s carbodiimide peak at 2120 cm⁻¹) .

- Byproduct Scavengers : Add molecular sieves to absorb water, shifting equilibrium toward amide bond formation .

- Alternative Coupling Agents : Test PyBOP or HATU if EDC fails, as they tolerate moisture better .

What in vitro models are suitable for evaluating this compound’s mechanism of action?

Level: Advanced

Answer:

Mechanistic studies employ:

- Kinase Profiling : Use TR-FRET assays to screen kinase inhibition (e.g., EGFR or VEGFR2) .

- Cellular Uptake Tracking : Fluorescent tagging (e.g., BODIPY) with confocal microscopy quantifies intracellular accumulation .

- Proteomics : SILAC labeling identifies binding partners in lysates from treated vs. untreated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.